Cas no 388090-63-9 (Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-)
Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-
- 2-[3-(TRIFLUOROMETHYL)STYRYL]-1,3-BENZOXAZOLE
- 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole
- 388090-63-9
- 3N-556S
- Z46558945
- AKOS001208507
-
- Inchi: 1S/C16H10F3NO/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+
- InChI Key: DKDUEHPEQGDUGI-CMDGGOBGSA-N
- SMILES: FC(C1C=CC=C(/C=C/C2=NC3C=CC=CC=3O2)C=1)(F)F
Computed Properties
- Exact Mass: 289.07144843Da
- Monoisotopic Mass: 289.07144843Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 26Ų
Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896250-1g |
2-[(E)-2-[3-(Trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole |
388090-63-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670513-1mg |
(E)-2-(3-(trifluoromethyl)styryl)benzo[d]oxazole |
388090-63-9 | 98% | 1mg |
¥535 | 2023-02-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670513-2mg |
(E)-2-(3-(trifluoromethyl)styryl)benzo[d]oxazole |
388090-63-9 | 98% | 2mg |
¥495 | 2023-02-23 | |
| Key Organics Ltd | 3N-556S-1MG |
2-[3-(trifluoromethyl)styryl]-1,3-benzoxazole |
388090-63-9 | >90% | 1mg |
£37.00 | 2023-02-23 | |
| Key Organics Ltd | 3N-556S-5MG |
2-[3-(trifluoromethyl)styryl]-1,3-benzoxazole |
388090-63-9 | >90% | 5mg |
£46.00 | 2023-02-23 | |
| Key Organics Ltd | 3N-556S-10MG |
2-[3-(trifluoromethyl)styryl]-1,3-benzoxazole |
388090-63-9 | >90% | 10mg |
£63.00 | 2023-02-23 | |
| Key Organics Ltd | 3N-556S-50MG |
2-[3-(trifluoromethyl)styryl]-1,3-benzoxazole |
388090-63-9 | >90% | 50mg |
£102.00 | 2023-02-23 | |
| Key Organics Ltd | 3N-556S-100MG |
2-[3-(trifluoromethyl)styryl]-1,3-benzoxazole |
388090-63-9 | >90% | 100MG |
£146.00 | 2023-02-23 |
Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-
Recent Advances in the Study of Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- (CAS: 388090-63-9)
Benzoxazole derivatives have garnered significant attention in the field of chemical biology and medicinal chemistry due to their diverse pharmacological activities. Among them, Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- (CAS: 388090-63-9) has emerged as a promising compound with potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
Recent studies have highlighted the unique structural features of Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-, which contribute to its interaction with various biological targets. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for the design of novel therapeutics. Researchers have employed advanced synthetic strategies, including palladium-catalyzed cross-coupling reactions, to efficiently produce this compound and its derivatives.
In vitro and in vivo studies have demonstrated the compound's potent inhibitory effects on specific enzymes and receptors implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- exhibited significant activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents.
Further investigations have explored the compound's role in modulating signal transduction pathways. A recent preprint on bioRxiv revealed that Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- could selectively inhibit the phosphorylation of certain kinases involved in cancer cell proliferation. This discovery opens new avenues for its application in targeted cancer therapies, particularly in cases where resistance to conventional treatments is observed.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-. Current research efforts are focused on structural modifications to improve its bioavailability and reduce potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, Benzoxazole, 2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]- (CAS: 388090-63-9) represents a versatile and pharmacologically active compound with broad therapeutic potential. Ongoing research continues to uncover its mechanisms of action and refine its structural attributes for enhanced efficacy and safety. The integration of computational modeling and high-throughput screening techniques is expected to further advance the development of this compound and its derivatives in the coming years.
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